4-Deoxygigantecin

Descripción

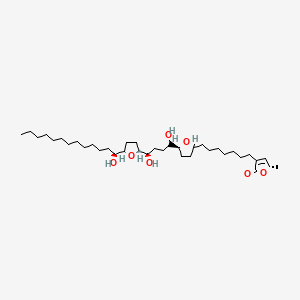

Structure

2D Structure

Propiedades

Número CAS |

143572-82-1 |

|---|---|

Fórmula molecular |

C37H66O7 |

Peso molecular |

622.9 g/mol |

Nombre IUPAC |

(2S)-4-[7-[(5S)-5-[(4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)35-25-26-36(44-35)33(40)23-22-32(39)34-24-21-30(43-34)19-16-13-11-12-15-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30?,31-,32?,33+,34-,35+,36+/m0/s1 |

Clave InChI |

AUIKUKHBIJHVLQ-KBHKRYQBSA-N |

SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3=CC(OC3=O)C)O)O)O |

SMILES isomérico |

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CCC([C@@H]2CCC(O2)CCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |

SMILES canónico |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3=CC(OC3=O)C)O)O)O |

Sinónimos |

4-deoxygigantecin |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of 4-Deoxygigantecin from Goniothalamus giganteus: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of 4-Deoxygigantecin, a bioactive Annonaceous acetogenin, from the bark of Goniothalamus giganteus. The isolation was accomplished through a bioactivity-directed fractionation process, utilizing the brine shrimp lethality test as a guiding bioassay. This document details the experimental protocols for extraction, solvent partitioning, and chromatographic separation. Furthermore, it presents a summary of the spectroscopic data used for the structural elucidation of this compound and its potent cytotoxic activity against the PC-3 human prostate adenocarcinoma cell line. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family. These compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antitumor, and pesticidal properties. Goniothalamus giganteus, a plant species found in Southeast Asia, is a rich source of these bioactive acetogenins.[1][2]

One such compound, this compound, is a nonadjacent bis-tetrahydrofuran acetogenin isolated from the bark of Goniothalamus giganteus.[1] Its discovery was the result of a systematic, bioactivity-directed fractionation approach, a common strategy in natural product drug discovery to isolate active constituents from a complex mixture.[3] This guide will provide an in-depth look at the technical aspects of its discovery and isolation.

Experimental Protocols

The isolation of this compound from Goniothalamus giganteus was achieved through a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations. The entire process was guided by the brine shrimp lethality test (BST), a simple and rapid bioassay for screening cytotoxic compounds.

Plant Material

Dried and powdered bark of Goniothalamus giganteus was used as the starting material for the extraction process.

Extraction and Solvent Partitioning

The initial extraction of the plant material was performed using 95% ethanol. The resulting crude ethanol extract was then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. This process yielded fractions of increasing polarity, with the bioactive compounds concentrating in the ethyl acetate fraction.

Bioactivity-Directed Fractionation

The key to the successful isolation of this compound was the use of the brine shrimp lethality test to guide the fractionation process. At each stage of separation, the resulting fractions were tested for their toxicity against brine shrimp nauplii. Only the most active fractions were carried forward for further purification, ensuring that the isolation efforts remained focused on the cytotoxic constituents.

Chromatographic Isolation

The active ethyl acetate fraction was subjected to multiple rounds of chromatography to isolate the individual bioactive compounds. The process involved:

-

Initial Column Chromatography: The crude active fraction was first separated using open column chromatography over silica gel.

-

Further Chromatographic Purifications: The active fractions from the initial column were then further purified using a combination of preparative thin-layer chromatography (PTLC) and high-performance liquid chromatography (HPLC) to yield pure this compound.

Data Presentation

Spectroscopic Data for this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, 500 MHz) | Key signals: δ 7.18 (1H, q), 5.08 (1H, q), 3.8 (m), 3.4 (m), 2.25 (m), 1.98 (m), 1.40 (3H, d), 1.25 (br s), 0.88 (3H, t) |

| ¹³C NMR (CDCl₃, 125 MHz) | Key signals: δ 174.6, 151.8, 131.2, 83.3, 82.8, 81.9, 81.7, 74.1, 71.8, 70.3, 37.3, 33.5, 31.9, 29.7, 29.1, 25.6, 22.7, 19.1, 14.1 |

| Mass Spectrometry (EI-MS) | m/z: 622 [M]⁺ |

| Infrared (IR) | νₘₐₓ 3450, 2920, 2850, 1750, 1650 cm⁻¹ |

Cytotoxicity Data

This compound exhibited potent and selective cytotoxicity against the PC-3 human prostate adenocarcinoma cell line.[1]

| Compound | Cell Line | ED₅₀ (µg/mL) |

| This compound | PC-3 (Prostate) | 1.0 x 10⁻⁵ |

Mandatory Visualizations

Experimental Workflow

Caption: Bioactivity-guided isolation workflow for this compound.

Logical Relationship of Discovery

Caption: Logical flow of the discovery of this compound.

Conclusion

The discovery of this compound from Goniothalamus giganteus exemplifies a successful application of bioactivity-directed fractionation in natural product research. The systematic approach, guided by the brine shrimp lethality test, enabled the targeted isolation of a potent cytotoxic compound from a complex plant extract. The detailed experimental protocols and spectroscopic data presented in this guide provide a valuable resource for researchers in the fields of pharmacognosy, medicinal chemistry, and oncology drug discovery, and may serve as a foundation for future studies on the synthesis, derivatization, and mechanism of action of this promising natural product.

References

- 1. (2,4-cis and trans)-gigantecinone and this compound, bioactive nonadjacent bis-tetrahydrofuran annonaceous acetogenins, from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Novel anti-cancer and pesticidal components from Goniothalamus gigante" by Feras Qasem Alali [docs.lib.purdue.edu]

understanding the stereochemistry and its impact on the biological activity of 4-Deoxygigantecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxygigantecin, a member of the Annonaceous acetogenin family, has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines. As with other acetogenins, its biological efficacy is intricately linked to its stereochemistry. This technical guide provides an in-depth exploration of the stereochemical features of this compound, its impact on biological activity, detailed experimental methodologies for its evaluation, and an overview of its mechanism of action.

Stereochemistry-Activity Relationship of this compound

Annonaceous acetogenins are characterized by a long aliphatic chain containing tetrahydrofuran (THF) rings, hydroxyl groups, and a terminal α,β-unsaturated γ-lactone ring. The spatial arrangement of the substituents on the THF rings and the chiral centers bearing hydroxyl groups is a critical determinant of their biological activity.

This compound is a nonadjacent bis-tetrahydrofuran acetogenin. The absolute stereochemistry of this compound has been determined to be the same as that of its parent compound, gigantecin. This specific stereoconfiguration is crucial for its potent and selective cytotoxicity, particularly against the PC-3 human prostate adenocarcinoma cell line. While the precise impact of each chiral center on the activity of this compound is a subject of ongoing research, structure-activity relationship (SAR) studies on analogous acetogenins have demonstrated that the relative and absolute stereochemistry of the THF rings and flanking hydroxyl groups significantly influences the molecule's ability to bind to its molecular target, mitochondrial complex I.

Quantitative Analysis of Cytotoxicity

| Compound | Cell Line | IC50 (µg/mL) |

| Gigantecin | A-549 (Lung Carcinoma) | 10-2 - 10-3 |

| Gigantecin | MCF-7 (Breast Adenocarcinoma) | < 10-8 |

| Gigantecin | HT-29 (Colon Adenocarcinoma) | 10-2 - 10-4 |

| Gigantecin | PC-3 (Prostate Adenocarcinoma) | Potent and Selective |

Note: The data for gigantecin is indicative of the high potency of this class of compounds. Further studies are required to establish a comprehensive cytotoxicity profile for the stereoisomers of this compound.

Experimental Protocols

Cytotoxicity Determination using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Inhibition of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity

The primary molecular target of Annonaceous acetogenins is Complex I of the mitochondrial electron transport chain.[5][6][7]

Principle: The activity of Complex I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) by differential centrifugation.

-

Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, MgCl₂, and bovine serum albumin.

-

Reaction Mixture: In a cuvette, combine the assay buffer, isolated mitochondria, and a specific amount of NADH.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding ubiquinone.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADH oxidation for each concentration of the inhibitor. The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Mechanism of Action: Induction of Apoptosis

The inhibition of mitochondrial complex I by this compound disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis.

The key molecular events in this pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS and cellular stress lead to the opening of the mitochondrial permeability transition pore (mPTP) and the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax and Bak).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

Conclusion

This compound represents a promising lead compound in the development of novel anticancer agents. Its potent biological activity is intrinsically tied to its specific stereochemistry. A thorough understanding of its structure-activity relationship, coupled with robust and standardized experimental protocols, is essential for its further development. The mechanism of action, primarily through the inhibition of mitochondrial complex I and subsequent induction of apoptosis, provides a clear rationale for its cytotoxic effects. Future research should focus on elucidating the precise stereochemical requirements for optimal activity and selectivity, as well as on preclinical and clinical evaluations to translate its potent in vitro activity into effective therapeutic strategies.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchhub.com [researchhub.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

Unveiling 4-Deoxygigantecin: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and extraction methodologies for 4-Deoxygigantecin, a bioactive Annonaceous acetogenin. The information is curated to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to isolate and evaluate this promising compound.

Natural Source

The primary and currently documented natural source of this compound is the bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family.[1] This family of plants is a rich source of various acetogenins, a class of polyketides known for their diverse biological activities, including potent cytotoxic and insecticidal properties.[1][2]

Extraction and Isolation: A Bioactivity-Guided Approach

The isolation of this compound from Goniothalamus giganteus bark is achieved through a multi-step process known as activity-directed fractionation. This method relies on a bioassay to guide the separation and purification of the active constituent from the crude extract. The brine shrimp lethality assay is a commonly employed bioassay for this purpose due to its simplicity, cost-effectiveness, and reliability in detecting cytotoxic compounds.[3][4][5][6]

General Extraction and Fractionation Workflow

The following diagram outlines the typical workflow for the extraction and bioactivity-guided fractionation of this compound from the bark of Goniothalamus giganteus.

Experimental Protocols

2.2.1. Extraction and Solvent Partitioning

-

Preparation of Plant Material: The bark of Goniothalamus giganteus is air-dried and ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Initial Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a suitable organic solvent such as ethanol or ethyl acetate at room temperature. This process is typically repeated multiple times to ensure maximum extraction of secondary metabolites.

-

Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol). This step separates the components of the crude extract into different fractions based on their polarity.

2.2.2. Activity-Directed Fractionation using Brine Shrimp Lethality Assay (BSLA)

The brine shrimp lethality assay is a simple, preliminary toxicity screen that guides the isolation process by identifying the most biologically active fractions.

Protocol for Brine Shrimp Lethality Assay:

-

Hatching of Brine Shrimp: Brine shrimp eggs (Artemia salina) are hatched in artificial seawater under constant aeration and illumination for approximately 48 hours.

-

Preparation of Test Solutions: The fractions obtained from solvent partitioning are dissolved in a suitable solvent (e.g., DMSO) and then diluted with seawater to prepare a series of concentrations.

-

Exposure: A specific number of brine shrimp nauplii (larvae) are introduced into vials containing the test solutions.

-

Incubation: The vials are maintained at room temperature for 24 hours.

-

Mortality Assessment: The number of dead and surviving nauplii is counted.

-

Determination of LC50: The concentration at which 50% of the nauplii are killed (LC50) is determined. The fraction with the lowest LC50 value is considered the most active and is selected for further purification.

2.2.3. Chromatographic Purification

The most active fraction is subjected to repeated chromatographic techniques to isolate the pure compounds. These techniques may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): A more advanced technique for high-resolution separation and purification of individual compounds.

2.2.4. Structure Elucidation

The chemical structure of the isolated pure compound is determined using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Cytotoxicity of this compound

Annonaceous acetogenins, including this compound, are known for their potent cytotoxic activities against various cancer cell lines.[1] The cytotoxicity of these compounds is often evaluated using in vitro cell-based assays.

Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound and a related compound from Goniothalamus giganteus.

| Compound | Cell Line | Activity | Reference |

| This compound | PC-3 (Prostate Adenocarcinoma) | Potent and Selective Cytotoxicity | [1] |

| (2,4-cis and trans)-gigantecinone | PC-3 (Prostate Adenocarcinoma) | Potent and Selective Cytotoxicity | [1] |

Note: Specific IC50 values for this compound were not available in the reviewed literature.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Incubation: The plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways

While the general mechanism of action for some Annonaceous acetogenins involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain, leading to ATP depletion and apoptosis, specific signaling pathways directly modulated by this compound have not been extensively detailed in the currently available literature. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This compound, a bioactive acetogenin from the bark of Goniothalamus giganteus, represents a promising natural product for further investigation in drug discovery, particularly in the area of oncology. The methodologies outlined in this guide provide a framework for its successful isolation and cytotoxic evaluation. Future research should focus on elucidating its specific molecular mechanisms of action and exploring its therapeutic potential in preclinical models.

References

- 1. (2,4-cis and trans)-gigantecinone and this compound, bioactive nonadjacent bis-tetrahydrofuran annonaceous acetogenins, from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. scispace.com [scispace.com]

Preliminary Biological Activity Screening of 4-Deoxygigantecin: A Technical Guide

Abstract

4-Deoxygigantecin, an annonaceous acetogenin isolated from Goniothalamus giganteus, has been identified as a compound of significant biological interest. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its cytotoxic and pesticidal properties. While quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the current knowledge, details relevant experimental methodologies, and outlines the putative mechanisms of action to support further research and development.

Introduction

Annonaceous acetogenins are a class of polyketides derived from the Annonaceae family of plants. These compounds are characterized by a long aliphatic chain containing tetrahydrofuran (THF) and tetrahydropyran rings, and a terminal α,β-unsaturated γ-lactone. This compound is a notable member of this class, isolated from the bark of Goniothalamus giganteus.[1] Preliminary studies have highlighted its potent biological activities, including selective cytotoxicity against human cancer cell lines and significant pesticidal effects.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the initial biological screening of this promising natural product.

Cytotoxic Activity

Overview

This compound has demonstrated potent and selective cytotoxic activity against the PC-3 human prostate adenocarcinoma cell line.[1] While the specific IC50 value from the original studies is not publicly available, the activity is described as significant, warranting further investigation into its potential as an anticancer agent. Annonaceous acetogenins, as a class, are well-documented for their cytotoxic effects against a broad spectrum of cancer cell lines, including multidrug-resistant (MDR) variants.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound. For context, typical IC50 values for other cytotoxic agents against the PC-3 cell line are included.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound | PC-3 (Prostate Adenocarcinoma) | Not Specified | Not Available | [1] |

| Doxorubicin | PC-3 | MTT Assay | 0.21 | Eurofins Discovery |

| Staurosporine | PC-3 | Proliferation Assay | 0.0023 | Eurofins Discovery |

| Shikonin | PC-3 | Growth Inhibition Assay | 0.37 | [2] |

Putative Mechanism of Action and Signaling Pathway

The primary mechanism of action for annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis, leading to cellular energy depletion and the induction of apoptosis, a form of programmed cell death. Cancer cells, with their high metabolic rate, are particularly vulnerable to this mode of action. The downstream effects include the activation of caspase cascades, DNA fragmentation, and cell cycle arrest.

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.

1. Cell Plating:

-

Harvest and count cancer cells (e.g., PC-3).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Pesticidal Activity

Overview

This compound has been reported to exhibit potent pesticidal activity against the larvae of the yellow fever mosquito, Aedes aegypti.[1] This activity was found to be more potent than that of rotenone, a well-known natural insecticide that also acts by inhibiting Complex I of the mitochondrial respiratory chain. This suggests that this compound could be a promising candidate for the development of new bio-insecticides.

Quantitative Data

The following table summarizes the reported pesticidal activity of this compound.

| Compound | Organism | Assay | LC50 Value | Reference |

| This compound | Aedes aegypti (larvae) | Larvicidal Bioassay | More potent than Rotenone (exact value not available) | [1] |

| Rotenone | Aedes aegypti (larvae) | Larvicidal Bioassay | Not Available | - |

Experimental Protocol: Larvicidal Bioassay (Aedes aegypti)

This protocol is based on the standard guidelines provided by the World Health Organization (WHO) for testing mosquito larvicides.

1. Rearing of Mosquitoes:

-

Maintain a colony of Aedes aegypti under controlled laboratory conditions (27±2°C, 75±10% relative humidity, 12:12 hour light:dark photoperiod).

-

Rear larvae in trays with de-chlorinated water and provide a standard larval diet.

2. Preparation of Test Solutions:

-

Dissolve this compound in a suitable solvent (e.g., ethanol or acetone) to prepare a stock solution.

-

Prepare a range of test concentrations by serial dilution of the stock solution in de-chlorinated water.

3. Bioassay Procedure:

-

Use late third or early fourth instar larvae for the assay.

-

In disposable cups or beakers, add 20-25 larvae to 99 mL of de-chlorinated water.

-

Add 1 mL of the respective test solution to each cup to achieve the final desired concentration.

-

Prepare at least four replicates for each concentration.

-

Include a negative control (solvent and water) and a positive control (a known larvicide like temephos or rotenone).

4. Mortality Reading:

-

Keep the cups under the controlled laboratory conditions for 24 hours.

-

After 24 hours, record the number of dead larvae in each cup. Larvae are considered dead if they are immobile and do not respond to gentle probing.

5. Data Analysis:

-

Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula if necessary.

-

Determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis of the dose-response data.

Antimicrobial Activity

Currently, there is no specific information available in the scientific literature regarding the preliminary antimicrobial screening of this compound. However, extracts from other plants of the Goniothalamus genus, such as Goniothalamus grandiflorus, have been shown to possess antimicrobial properties. This suggests that this compound could potentially exhibit antimicrobial activity, and screening against a panel of pathogenic bacteria and fungi is recommended for future studies.

Conclusion and Future Directions

This compound is a biologically active natural product with demonstrated potent cytotoxicity against prostate cancer cells and significant pesticidal activity against Aedes aegypti larvae. The likely mechanism of action, consistent with other annonaceous acetogenins, involves the inhibition of mitochondrial Complex I, leading to apoptosis.

Despite these promising preliminary findings, there is a critical need for further research to quantify its biological activities. Future studies should focus on:

-

Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Quantifying its pesticidal activity by determining the LC50 values against various insect pests.

-

Conducting antimicrobial screening to evaluate its potential as an antibacterial or antifungal agent.

-

Elucidating the specific molecular targets and signaling pathways involved in its cytotoxic and pesticidal effects through further mechanistic studies.

The information compiled in this guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent or bio-pesticide.

References

Uncharted Territory: The Mechanism of Action of 4-Deoxygigantecin in Prostate Cancer Cells Remains Undefined

Despite a comprehensive search of scientific literature, there is currently no available research detailing the mechanism of action of 4-Deoxygigantecin in prostate cancer cells. This knowledge gap prevents the creation of an in-depth technical guide as requested, as crucial data on its biological effects, signaling pathways, and experimental validation are absent from the public domain.

Prostate cancer, a leading cause of cancer-related death in men, is driven by complex signaling pathways that regulate cell growth, survival, and proliferation. Key pathways frequently implicated in prostate cancer progression include the androgen receptor (AR) signaling, PI3K/AKT/mTOR pathway, and the mitogen-activated protein kinase (MAPK) cascades.[1][2][3][4] Therapeutic strategies often aim to disrupt these pathways to induce cancer cell death (apoptosis) or halt the cell division cycle.[5][6][7]

A critical aspect of many anti-cancer agents is their ability to induce overwhelming cellular stress, often through the generation of reactive oxygen species (ROS).[8][9][10][11] While moderate levels of ROS can contribute to cancer progression, excessive ROS can trigger apoptotic signaling and lead to cell death, making ROS induction a viable anti-cancer strategy.[8][9]

Unfortunately, without specific studies on this compound, it is impossible to determine its effects on these fundamental cancer processes in the context of prostate cancer. Key information that would be necessary to construct a technical guide, such as:

-

Quantitative Data: Including IC50 values (the concentration of a drug that inhibits a biological process by 50%), measurements of protein expression changes, cell cycle distribution analysis, and apoptosis rates following treatment with this compound.

-

Experimental Protocols: Detailed methodologies for cell culture, western blotting to analyze protein levels, flow cytometry for cell cycle and apoptosis analysis, and assays to detect ROS are all unavailable for this specific compound.

-

Signaling Pathways: The specific molecular pathways modulated by this compound in prostate cancer cells have not been elucidated. Therefore, diagrams of affected signaling cascades cannot be generated.

The absence of such fundamental research means that the core requirements for a technical whitepaper—structured data presentation, detailed experimental methodologies, and visual representations of its mechanism of action—cannot be fulfilled at this time. The scientific community has yet to publish findings on the interaction between this compound and prostate cancer cells, leaving its potential as a therapeutic agent in this context entirely speculative. Further research is required to explore and understand any potential anti-cancer effects and the underlying molecular mechanisms of this compound.

References

- 1. Dissecting major signaling pathways in prostate cancer development and progression: Mechanisms and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. KEGG PATHWAY: hsa05215 [genome.jp]

- 5. Novel insights in cell cycle dysregulation during prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Par-4 inducible apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostate apoptosis response-4 and tumor suppression: it’s not just about apoptosis anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pimozide Inhibits the Human Prostate Cancer Cells Through the Generation of Reactive Oxygen Species [frontiersin.org]

- 10. Involvement of Reactive Oxygen Species in Prostate Cancer and Its Disparity in African Descendants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4-Deoxygigantecin: A Promising Natural Product for Novel Pesticide Development

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The increasing prevalence of insecticide resistance and the growing demand for more environmentally benign pest control solutions have spurred the search for novel active ingredients. Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, have demonstrated significant biological activities, including potent insecticidal properties. This technical guide focuses on 4-Deoxygigantecin, a nonadjacent bis-tetrahydrofuran acetogenin isolated from Goniothalamus giganteus, and explores its potential as a lead compound for the development of new pesticidal agents. This document provides a comprehensive overview of the available data on its pesticidal efficacy, details its proposed mechanism of action through the inhibition of mitochondrial complex I, and outlines detailed experimental protocols for its extraction, and evaluation.

Introduction

The global challenge of ensuring food security and controlling vector-borne diseases necessitates the continuous development of effective and safe pesticides. The reliance on a limited number of chemical classes has led to widespread insecticide resistance, environmental concerns, and a demand for new modes of action. Natural products have historically been a rich source of inspiration for the development of new pharmaceuticals and agrochemicals. Annonaceous acetogenins, a large family of natural products, are characterized by their long aliphatic chains bearing oxygenated functional groups, including tetrahydrofuran (THF) rings and a terminal γ-lactone. These compounds have been shown to exhibit a range of biological activities, with their insecticidal potential being of particular interest.

This compound, isolated from the bark of Goniothalamus giganteus, is a member of this promising class of molecules.[1] Early studies have indicated its potent pesticidal activity, suggesting it could serve as a valuable scaffold for the development of next-generation insecticides. This whitepaper aims to consolidate the current knowledge on this compound and provide a technical resource for researchers and professionals in the field of pesticide discovery and development.

Pesticidal Activity of this compound

Efficacy Against Key Pests

Research has demonstrated the significant pesticidal properties of this compound, particularly against the larvae of the yellow fever mosquito, Aedes aegypti.[1] This mosquito species is a major vector for several devastating diseases, including dengue fever, Zika virus, and chikungunya. The potent activity of this compound against this vector highlights its potential for use in public health applications.

Quantitative Data

While direct, publicly available LC50 (median lethal concentration) values for this compound against various insect pests are limited in the reviewed literature, studies have provided a strong qualitative assessment of its potency. The available research indicates that this compound exhibits greater pesticidal activity against yellow fever mosquito larvae than rotenone, a well-established botanical insecticide also known to inhibit mitochondrial complex I.[1]

Table 1: Comparative Pesticidal Activity of this compound

| Compound | Target Pest | Activity Metric | Result | Reference |

| This compound | Aedes aegypti (larvae) | Comparative Potency | More potent than Rotenone | [1] |

| Rotenone | Aedes aegypti (larvae) | Comparative Potency | Less potent than this compound | [1] |

Note: This table will be updated as more specific quantitative data (e.g., LC50 values) becomes available in the scientific literature.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mode of action for Annonaceous acetogenins, including likely this compound, is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This enzyme complex plays a crucial role in cellular respiration and ATP production.

Signaling Pathway

The inhibition of Complex I by this compound disrupts the flow of electrons from NADH to ubiquinone, a key step in oxidative phosphorylation. This disruption leads to a cascade of downstream effects that ultimately result in cellular death and, consequently, the death of the insect. The key events in this signaling pathway are:

-

Binding to Complex I: this compound binds to Complex I, likely at the ubiquinone binding site, preventing the substrate from accessing the enzyme.

-

Inhibition of Electron Transport: The binding of the inhibitor blocks the transfer of electrons, halting the electron transport chain.

-

Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in the production of ATP, the primary energy currency of the cell.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the incomplete reduction of oxygen, resulting in the generation of superoxide radicals and other reactive oxygen species.

-

Oxidative Stress and Cellular Damage: The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

-

Apoptosis and Necrosis: The combination of energy depletion and cellular damage triggers programmed cell death (apoptosis) or uncontrolled cell death (necrosis), leading to tissue damage and organismal death.

References

The Cytotoxic Potential of 4-Deoxygigantecin: A Technical Overview and Methodological Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Deoxygigantecin, an annonaceous acetogenin isolated from Goniothalamus giganteus, has been identified as a compound with potent and selective cytotoxic properties. This technical guide provides a comprehensive overview of the known cytotoxic effects of this compound and presents a detailed methodological framework for its further investigation. Due to the limited publicly available data on this specific compound, this document also serves as a general guide for the evaluation of novel cytotoxic agents, offering standardized experimental protocols and data presentation formats.

Introduction to this compound and Annonaceous Acetogenins

Annonaceous acetogenins are a class of polyketides derived from the Annonaceae family of plants. They are known for their wide range of biological activities, including potent cytotoxic, antitumor, and pesticidal effects. This compound is a nonadjacent bis-tetrahydrofuran annonaceous acetogenin that has demonstrated significant biological activity.

Initial studies have highlighted the cytotoxic potential of this compound. Research has shown that this compound, along with its analogue gigantecinone, exhibits potent and selective cytotoxicities against the PC-3 human prostate adenocarcinoma cell line[1]. The PC-3 cell line is a well-established model for androgen-independent prostate cancer, suggesting a potential therapeutic application for this compound in advanced prostate cancer[2].

Despite these promising initial findings, detailed quantitative data on the cytotoxic effects of this compound across a broad range of cancer cell lines, as well as in-depth mechanistic studies, are not extensively available in the public domain. Therefore, this guide will provide a representative framework for the systematic evaluation of its cytotoxic properties.

Quantitative Cytotoxicity Data

Table 1: Representative Cytotoxicity (IC50) Data for a Novel Compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| PC-3 | Prostate | Reported as potent and selective [1] |

| MCF-7 | Breast | Data to be determined |

| A549 | Lung | Data to be determined |

| HeLa | Cervical | Data to be determined |

| HCT-116 | Colon | Data to be determined |

| K562 | Leukemia | Data to be determined |

| Normal Cell Line (e.g., HDF) | Fibroblast | Data to be determined (for selectivity) |

Key Experimental Protocols

To fully characterize the cytotoxic effects of this compound, a series of standardized in vitro assays are required. The following sections detail the methodologies for these essential experiments.

Cell Viability and Cytotoxicity Assay (MTT/MTS or CellTiter-Glo® Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with fresh medium containing the various concentrations of the compound. Control wells receive vehicle-only medium.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

Viability Assessment:

-

For MTT/MTS Assay: A solution of (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) or a related tetrazolium salt (MTS) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product. After a 2-4 hour incubation, the formazan is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

For CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read on a microplate reader.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorescent conjugate) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to distinguish between four cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction by this compound.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To investigate whether this compound induces cell cycle arrest at a specific phase.

Methodology:

-

Cell Treatment: Cells are treated with this compound as described for the apoptosis assay.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of the cell population is analyzed by flow cytometry.

-

Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways. The following are Graphviz (DOT language) scripts for generating such diagrams.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the IC50 of a cytotoxic compound.

Simplified Apoptosis Signaling Pathway

Caption: Intrinsic and extrinsic pathways of apoptosis.

Conclusion and Future Directions

This compound has emerged as a promising cytotoxic agent, particularly against prostate cancer cells. However, a comprehensive understanding of its full potential requires a systematic and detailed investigation of its activity across a panel of cancer cell lines and in-depth studies into its mechanism of action. The experimental protocols and frameworks provided in this technical guide offer a roadmap for researchers to further elucidate the cytotoxic effects of this compound and other novel anticancer compounds. Future research should focus on obtaining quantitative cytotoxicity data, determining the mode of cell death (apoptosis vs. necrosis), and identifying the specific molecular targets and signaling pathways affected by this compound. Such studies will be crucial in advancing this compound through the drug discovery pipeline.

References

Structural Elucidation of 4-Deoxygigantecin: A Technical Guide for Researchers

An In-depth Analysis Utilizing NMR and Mass Spectrometry

This technical guide provides a comprehensive overview of the structural elucidation of 4-Deoxygigantecin, a member of the Annonaceous acetogenin family of natural products. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed methodologies and data interpretation involved in characterizing complex natural molecules. The structural determination of this compound, likely synonymous with 4-deoxyannoreticuin in existing literature, relies heavily on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction to this compound and Annonaceous Acetogenins

Annonaceous acetogenins are a class of polyketide-derived long-chain fatty acid derivatives isolated from plants of the Annonaceae family, such as Goniothalamus giganteus. These compounds have garnered significant scientific interest due to their potent and diverse biological activities, including cytotoxic, antitumor, and pesticidal properties. Structurally, they are characterized by a long aliphatic chain, often containing one or more tetrahydrofuran (THF) rings, and terminating in a substituted γ-lactone ring. The precise determination of the stereochemistry and the position of various functional groups along the chain is crucial for understanding their structure-activity relationships. This compound represents a specific analogue within this vast family, and its structural elucidation serves as a prime example of modern spectroscopic techniques in natural product chemistry.

Experimental Protocols

The structural elucidation of this compound involves a series of meticulously executed experiments. The following protocols are based on established methodologies for the characterization of Annonaceous acetogenins.

Isolation of this compound

The isolation of this compound from its natural source, typically the bark or seeds of Goniothalamus giganteus, is a multi-step process involving extraction and chromatographic separation.

-

Extraction: The dried and powdered plant material is subjected to exhaustive extraction with an organic solvent, commonly methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility.

-

Chromatographic Separation: The bioactive fractions, identified through preliminary screening, are subjected to multiple rounds of column chromatography. Typical stationary phases include silica gel and Sephadex LH-20. Elution is performed using gradient solvent systems, for example, a mixture of hexane and ethyl acetate with increasing polarity.

-

Final Purification: The final purification of this compound is achieved through High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water or acetonitrile/water.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound, as well as to gain insights into its fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis, often using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), is performed to obtain the accurate mass of the molecular ion. This allows for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) experiments are conducted on the protonated molecule [M+H]⁺ or other suitable precursor ions. The resulting fragmentation pattern provides valuable information about the location of hydroxyl groups and the tetrahydrofuran ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the detailed structural elucidation of this compound, providing information on the carbon skeleton and the stereochemistry of the molecule.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

-

1D NMR Spectra:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration).

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical shifts, indicating the type of carbon (e.g., alkyl, olefinic, oxygenated, carbonyl).

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations, identifying adjacent protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analysis of this compound (also reported as 4-deoxyannoreticuin).

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₃₅H₆₄O₆ |

| Molecular Weight (Monoisotopic) | 580.4703 g/mol |

| Ionization Technique | FAB-MS or ESI-MS |

| Key Fragment Ions (m/z) | Data not available in the searched literature. |

NMR Spectroscopic Data

The specific ¹H and ¹³C NMR chemical shifts for this compound are not available in the publicly accessible literature at the time of this guide's compilation. However, the general ranges for key functional groups in Annonaceous acetogenins are well-established.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton Type | Chemical Shift Range (δ, ppm) |

| H₃-C(35) (methyl on lactone) | ~ 1.4 (d) |

| -(CH₂)n- (aliphatic chain) | 1.2 - 1.6 (m) |

| H-C-OH (carbinol protons) | 3.4 - 4.0 (m) |

| H-C-O-C (protons on THF ring) | 3.8 - 4.2 (m) |

| H-C(34) (on lactone ring) | ~ 4.9 - 5.1 (q) |

| H-C(2) (olefinic proton on lactone) | ~ 7.0 - 7.2 (d) |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon Type | Chemical Shift Range (δ, ppm) |

| C(35) (methyl on lactone) | ~ 19 |

| -(CH₂)n- (aliphatic chain) | 25 - 35 |

| C-OH (carbinol carbons) | 70 - 75 |

| C-O-C (carbons on THF ring) | 80 - 85 |

| C(34) (on lactone ring) | ~ 78 |

| C(2) (olefinic carbon on lactone) | ~ 130 - 135 |

| C(3) (olefinic carbon on lactone) | ~ 148 - 152 |

| C(1) (lactone carbonyl) | ~ 174 |

Structural Elucidation Workflow and Signaling Pathways

The logical process for elucidating the structure of this compound is a stepwise integration of the spectroscopic data.

Caption: Workflow for the structural elucidation of this compound.

The biological activity of Annonaceous acetogenins, including presumably this compound, is primarily attributed to their inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This leads to a depletion of ATP, ultimately triggering apoptosis in cancer cells.

Caption: Proposed mechanism of action for this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. While a complete dataset for this specific compound remains to be fully compiled from primary literature, the established methodologies for the Annonaceous acetogenin class provide a clear and robust framework for its characterization. The synergistic use of mass spectrometry for determining the molecular formula and NMR spectroscopy for piecing together the carbon skeleton and defining its stereochemistry is indispensable. This guide provides researchers with a comprehensive overview of the necessary experimental protocols and the logical workflow required to fully characterize this and other complex natural products. Further research to isolate and fully characterize this compound will be invaluable for exploring its full therapeutic potential.

Methodological & Application

Application Notes and Protocols: Total Synthesis of 4-Deoxygigantecin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family.[1] These compounds have garnered significant interest within the scientific community due to their potent and diverse biological activities, including antitumor, insecticidal, and antimicrobial properties.[1][2] A prominent member of this family is 4-Deoxygigantecin, a nonadjacent bis-tetrahydrofuran (THF) acetogenin. Its unique structural features and potent cytotoxicity against various cancer cell lines make it and its analogues attractive targets for total synthesis and further investigation in drug discovery programs.

The primary mechanism of action for many Annonaceous acetogenins, including this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2] This inhibition disrupts cellular energy production, leading to ATP depletion and ultimately apoptosis in cancer cells, which often exhibit a higher metabolic rate and increased reliance on glycolysis compared to normal cells. The structural components, particularly the bis-THF core and the α,β-unsaturated γ-lactone, are crucial for this biological activity.

These application notes provide a detailed overview of the total synthesis of this compound and its analogues, comprehensive experimental protocols for key reactions, and a summary of their biological activities. The information presented is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and cancer drug development.

Data Presentation

Table 1: Cytotoxicity of this compound and Analogues against Human Cancer Cell Lines (IC50 values in µM)

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | PC-3 (Prostate) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Analogue 1 (Example) | 8.5 ± 0.7 | 9.4 ± 0.8 | 11.7 ± 0.9 | Data not available | Data not available |

| Analogue 2 (Example) | Data not available | 12.8 ± 0.8 | Data not available | Data not available | Data not available |

| Cisplatin (Control) | 23.7 ± 6.8 | 19.7 ± 5.9 | Data not available | Data not available | Data not available |

| 5-Fluorouracil (Control) | Data not available | 8.5 ± 0.7 | 9.4 ± 0.8 | 11.7 ± 0.9 | Data not available |

Experimental Protocols

The total synthesis of this compound typically involves a convergent approach, where key fragments are synthesized separately and then coupled together in the later stages. The following protocols are based on established synthetic strategies for Annonaceous acetogenins and represent key transformations.

Protocol 1: Asymmetric Synthesis of the Bis-THF Core

This protocol outlines the synthesis of the central bis-tetrahydrofuran fragment, a crucial component for the biological activity of this compound. The stereochemistry is established using asymmetric reactions.

Materials:

-

Appropriate starting diene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Osmium tetroxide (OsO4)

-

(DHQD)2PHAL (hydroquinidine 1,4-phthalazinediyl diether)

-

Potassium ferricyanide (K3[Fe(CN)6])

-

Potassium carbonate (K2CO3)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

Procedure:

-

Asymmetric Dihydroxylation: To a stirred solution of the starting diene in a 1:1 mixture of tert-butanol and water at 0 °C, add AD-mix-β (1.4 g per mmol of diene) and methanesulfonamide (1.1 eq). Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Quenching: Add solid sodium sulfite and stir for 1 hour.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude diol by silica gel column chromatography to yield the desired chiral diol.

-

Second Dihydroxylation and Cyclization: Subject the purified diol to a second asymmetric dihydroxylation and in-situ cyclization. To a solution of the diol in a suitable solvent system, add OsO4, (DHQD)2PHAL, K3[Fe(CN)6], and K2CO3. Stir at room temperature until completion.

-

Work-up and Purification: Perform an appropriate aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the residue by column chromatography to afford the bis-THF core.

Protocol 2: Synthesis of the Butenolide Moiety

The α,β-unsaturated γ-lactone (butenolide) is another key pharmacophore of Annonaceous acetogenins.

Materials:

-

(S)-Ethyl lactate

-

Diisobutylaluminium hydride (DIBAL-H)

-

(Carbethoxymethylene)triphenylphosphorane

-

Toluene

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

Procedure:

-

Reduction: To a solution of (S)-ethyl lactate in toluene at -78 °C, add DIBAL-H (1.1 eq) dropwise. Stir for 2 hours at -78 °C.

-

Quenching: Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

-

Extraction and Concentration: Warm the mixture to room temperature, extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.

-

Wittig Reaction: Dissolve the resulting crude lactol in dichloromethane and add (carbethoxymethylene)triphenylphosphorane. Stir at room temperature until the reaction is complete.

-

Purification: Concentrate the reaction mixture and purify by silica gel column chromatography to yield the desired butenolide fragment.

Protocol 3: Coupling of Fragments and Final Steps

The final stages of the synthesis involve coupling the bis-THF core with the butenolide and the lipophilic side chain.

Materials:

-

Bis-THF fragment with a terminal alkyne

-

Butenolide fragment with a suitable leaving group (e.g., iodide)

-

Lipophilic side chain fragment with a suitable functional group for coupling

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., THF)

-

Hydrogen gas

-

Lindlar's catalyst or other suitable hydrogenation catalyst

-

Deprotection reagents (e.g., TBAF for silyl ethers)

Procedure:

-

Sonogashira Coupling: To a solution of the terminal alkyne-containing bis-THF fragment and the butenolide iodide in THF, add Pd(PPh3)4, CuI, and triethylamine. Stir under an inert atmosphere until the coupling is complete.

-

Purification: Purify the coupled product by column chromatography.

-

Side Chain Coupling: Couple the lipophilic side chain using an appropriate reaction (e.g., another cross-coupling reaction or nucleophilic substitution).

-

Partial Hydrogenation: Selectively reduce the alkyne to a cis-alkene using hydrogen gas in the presence of Lindlar's catalyst.

-

Deprotection: Remove any protecting groups under appropriate conditions to yield the final product, this compound or its analogue.

-

Final Purification: Purify the final compound using HPLC to obtain a high-purity sample.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

References

Application Notes and Protocols for Assessing the In Vitro Cytotoxicity of 4-Deoxygigantecin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for evaluating the in vitro cytotoxic effects of 4-Deoxygigantecin, a bioactive acetogenin.[1] The following protocols detail established assays to quantify cell viability, membrane integrity, and apoptosis induction.

Overview of Cytotoxicity Assessment

The in vitro assessment of this compound's cytotoxicity involves a multi-faceted approach to understand its impact on cell health. This typically includes:

-

Cell Viability Assays: To determine the concentration-dependent effect of the compound on cell proliferation and metabolic activity. The MTT assay is a standard colorimetric method for this purpose.[2][3][4][5][6]

-

Cytotoxicity Assays: To measure the extent of cell membrane damage and lysis. The Lactate Dehydrogenase (LDH) assay is a common method that quantifies the release of this cytosolic enzyme from damaged cells.[7][8][9][10][11]

-

Apoptosis Assays: To investigate whether the compound induces programmed cell death. This can be assessed by measuring the activity of key executioner enzymes like caspases.[12][13][14][15]

The following sections provide detailed protocols for these assays.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose an appropriate cancer cell line for the study (e.g., PC-3 for prostate cancer, as this compound has shown activity against it).[1]

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 12-24 hours.[2]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Replace the existing medium with the medium containing different concentrations of this compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of the solvent used for the compound).[2]

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Protocol:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

-

Carefully remove the medium without disturbing the formazan crystals.[2]

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[2]

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[3]

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8][10]

Protocol:

-

After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[7]

-

Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[7][8]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst.

-

Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[7]

-

Incubate the plate at room temperature in the dark for 20-30 minutes.[7][8]

-

Stop the reaction by adding a stop solution (e.g., 1N HCl) if required by the kit.[8]

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.[7][8]

-

To determine the maximum LDH release, include a positive control where cells are lysed with a detergent like Triton X-100.[7]

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caspase Activity Assay for Apoptosis

This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis. A colorimetric or fluorometric assay can be used.

Protocol (Colorimetric):

-

After treatment, lyse the cells using a chilled lysis buffer provided with the assay kit.[14]

-

Centrifuge the cell lysate to pellet the debris and collect the supernatant.[14]

-

Prepare the reaction mixture by adding the cell lysate to a buffer containing a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).[14]

-

Incubate the mixture at 37°C for 1-2 hours to allow the caspases to cleave the substrate and release the chromophore.

-

Measure the absorbance of the released pNA at 405 nm using a microplate reader.[14]

-

The fold-increase in caspase activity can be determined by comparing the absorbance of the treated samples to the untreated control.[14]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound on Various Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) |

| PC-3 | 24 | Value |

| PC-3 | 48 | Value |

| PC-3 | 72 | Value |

| Other Cell Line | 24 | Value |

| Other Cell Line | 48 | Value |

| Other Cell Line | 72 | Value |

Table 2: Percentage of Cytotoxicity (LDH Release) Induced by this compound

| Concentration (µM) | 24 h | 48 h | 72 h |

| 0 (Control) | Value | Value | Value |

| Conc. 1 | Value | Value | Value |

| Conc. 2 | Value | Value | Value |

| Conc. 3 | Value | Value | Value |

| Positive Control | Value | Value | Value |

Table 3: Fold Increase in Caspase-3/7 Activity

| Concentration (µM) | 24 h | 48 h | 72 h |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| Conc. 1 | Value | Value | Value |

| Conc. 2 | Value | Value | Value |

| Conc. 3 | Value | Value | Value |

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Proposed Signaling Pathway for Apoptosis Induction

While the precise signaling pathway of this compound is yet to be fully elucidated, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

- 1. (2,4-cis and trans)-gigantecinone and this compound, bioactive nonadjacent bis-tetrahydrofuran annonaceous acetogenins, from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDH Cytotoxicity Assay [bio-protocol.org]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate [protocols.io]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for 4-Deoxygigantecin in Mitochondrial Complex I Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction